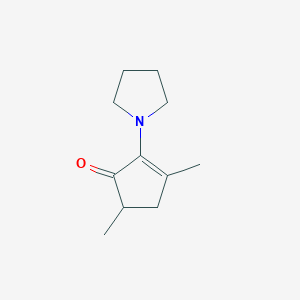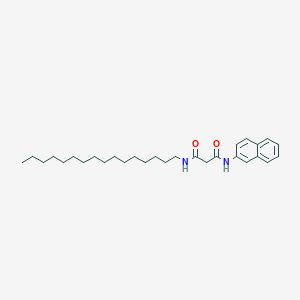
N~1~-Hexadecyl-N~3~-(naphthalen-2-yl)propanediamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N~1~-Hexadecyl-N~3~-(naphthalen-2-yl)propanediamide is a chemical compound with the molecular formula C29H44N2O2 It is known for its unique structural properties, which include a long hexadecyl chain and a naphthalen-2-yl group attached to a propanediamide backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N1-Hexadecyl-N~3~-(naphthalen-2-yl)propanediamide typically involves the reaction of hexadecylamine with naphthalen-2-ylpropanediamide under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as dichloromethane or toluene, and a catalyst, such as triethylamine or pyridine. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed .
Industrial Production Methods
Industrial production of N1-Hexadecyl-N~3~-(naphthalen-2-yl)propanediamide follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or column chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
N~1~-Hexadecyl-N~3~-(naphthalen-2-yl)propanediamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce primary amines .
Applications De Recherche Scientifique
N~1~-Hexadecyl-N~3~-(naphthalen-2-yl)propanediamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug delivery systems due to its amphiphilic nature.
Industry: Utilized in the development of organic electronic devices, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs)
Mécanisme D'action
The mechanism of action of N1-Hexadecyl-N~3~-(naphthalen-2-yl)propanediamide involves its interaction with specific molecular targets and pathways. The compound’s long hydrophobic chain allows it to integrate into lipid bilayers, potentially disrupting cell membranes and leading to cell death. Additionally, the naphthalen-2-yl group may interact with aromatic residues in proteins, affecting their function .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-Hexadecyl-N’-(2-naphthyl)propanediamide: Shares a similar structure but with slight variations in the positioning of functional groups.
N-Decyl-N’-(2-naphthyl)propanediamide: Similar structure with a shorter alkyl chain.
N-Octyl-N’-(2-naphthyl)propanediamide: Another similar compound with an even shorter alkyl chain.
Uniqueness
N~1~-Hexadecyl-N~3~-(naphthalen-2-yl)propanediamide is unique due to its long hexadecyl chain, which imparts distinct amphiphilic properties. This makes it particularly useful in applications requiring both hydrophobic and hydrophilic interactions, such as in drug delivery systems and organic electronics .
Propriétés
Numéro CAS |
247589-33-9 |
|---|---|
Formule moléculaire |
C29H44N2O2 |
Poids moléculaire |
452.7 g/mol |
Nom IUPAC |
N-hexadecyl-N'-naphthalen-2-ylpropanediamide |
InChI |
InChI=1S/C29H44N2O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-17-22-30-28(32)24-29(33)31-27-21-20-25-18-15-16-19-26(25)23-27/h15-16,18-21,23H,2-14,17,22,24H2,1H3,(H,30,32)(H,31,33) |
Clé InChI |
AQCLPSVAQRRZMC-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCNC(=O)CC(=O)NC1=CC2=CC=CC=C2C=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



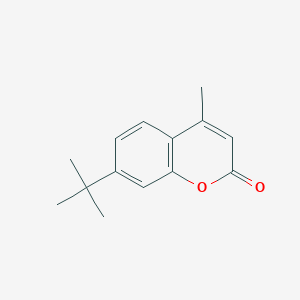
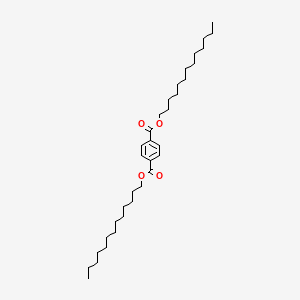
![2-[[[(1R)-1-phenylethyl]amino]methyl]cyclohexan-1-one;hydrochloride](/img/structure/B14242288.png)
![1,1'-[Octane-1,8-diylbis(oxy)]bis(4-ethenyl-2,6-dimethoxybenzene)](/img/structure/B14242292.png)
![N-Benzyl-N'-[(2-nitrophenyl)methyl]urea](/img/structure/B14242306.png)
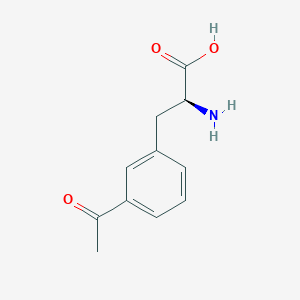
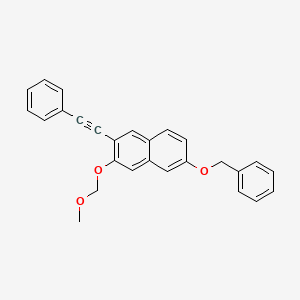
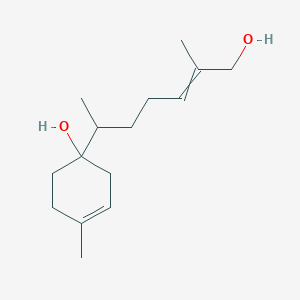
![2-Hexanone, 5-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-](/img/structure/B14242334.png)
![3-Pyridinecarbonitrile, 4-methyl-2,6-bis[(4-octylphenyl)amino]-](/img/structure/B14242339.png)
![[4-(2-Hydroxyethyl)phenyl]phosphonic acid](/img/structure/B14242345.png)
